(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C6H4BBrF3NO2 |
|---|---|
Molecular Weight |
269.81 g/mol |
IUPAC Name |
[6-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
InChI Key |
QBFQUBLUXWZGDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Method Description
This modern catalytic method enables direct borylation of C–H bonds in trifluoromethyl-substituted pyridines, including those with bromine substituents, under mild conditions. The procedure typically involves:
- Use of an iridium precatalyst such as [Ir(OMe)(COD)]2
- Ligands like 4,4-di-tert-butyl bipyridine (dtbbpy)
- Pinacolborane (HBPin) as the boron source
- Heating at 80 °C under nitrogen atmosphere
The reaction proceeds via selective activation of the pyridine C–H bond adjacent to the trifluoromethyl group, allowing installation of the boronic ester which can be hydrolyzed to the boronic acid.
Research Findings and Yields
- Selective borylation at the 6-position (ortho to bromine) is achieved with substrates bearing 2-bromo and 3-trifluoromethyl substituents.
- The presence of a bromine substituent at the 2-position reduces conversion efficiency somewhat but still affords acceptable yields.
- The reaction is typically complete within several hours and monitored by GC–MS or TLC.
- Isolated yields for similar substrates range from moderate to good (approximately 60–83% depending on substituents).
General Procedure (Adapted)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Mix iridium precatalyst (1 mol %), dtbbpy ligand (2 mol %) | In Schlenk flask under nitrogen |
| 2 | Add pinacolborane (1.5 equiv) and trifluoromethylpyridine (1 equiv) | Use micropipette for liquid addition |
| 3 | Heat at 80 °C in oil bath, stir until completion (monitored by GC–MS) | Typically 2–4 hours |
| 4 | Cool, open to air, extract with dichloromethane, evaporate solvent | Purify by silica gel chromatography |
This method is advantageous for its directness and mild conditions without needing pre-functionalization of the pyridine ring.
Palladium-Catalyzed Cross-Coupling with Diboron Reagents
Method Description
This classical approach involves the palladium-catalyzed borylation of halopyridines (e.g., 6-bromo-5-(trifluoromethyl)pyridine) using tetraalkoxydiboron or dialkoxyhydroborane reagents. The reaction typically requires:
- A palladium catalyst (e.g., PdCl2 or Pd(PPh3)4)
- Base such as cesium carbonate or potassium carbonate
- A suitable solvent like dioxane
- Heating to 80–100 °C under inert atmosphere
Research Findings and Conditions
- The halogen-metal exchange or direct palladium-catalyzed borylation proceeds efficiently with bromopyridines.
- The carbonate base facilitates the transmetalation step.
- Reaction times vary from 2 to 4 hours.
- Yields are generally good, often exceeding 70%.
- The reaction is sensitive to moisture and air, requiring inert atmosphere handling.
Typical Reaction Parameters (From Patent CN111303020A)
| Parameter | Value/Range |
|---|---|
| Catalyst | Palladium chloride (PdCl2) |
| Base | Cesium carbonate preferred |
| Solvent | Dioxane |
| Temperature | 80–100 °C |
| Reaction time | 2–4 hours |
| Molar ratios (substrate:catalyst) | 5–7:1 |
The product is isolated after aqueous workup and purification by column chromatography.
Metal-Halogen Exchange Followed by Borylation
Method Description
This approach uses a strong base (e.g., n-butyllithium) to perform halogen-metal exchange on the bromopyridine, generating a lithiated intermediate that is subsequently quenched with trialkylborates (e.g., trimethyl borate) to afford the boronic acid after acidic workup.
Advantages and Challenges
- Offers regioselective functionalization at the halogen site.
- Requires low-temperature conditions (typically −78 °C) to control reactivity.
- Sensitive to moisture and air; requires anhydrous and inert atmosphere.
- Can be challenging with electron-withdrawing groups like trifluoromethyl due to possible side reactions.
Typical Procedure Parameters
| Step | Conditions |
|---|---|
| Halogen-metal exchange | n-BuLi in THF at −78 °C |
| Borylation | Addition of trialkylborate at low temperature |
| Workup | Acidic quench (e.g., HCl) to yield boronic acid |
This method is less commonly applied for highly functionalized pyridines due to sensitivity and selectivity issues but remains a viable route.
Directed Ortho-Metalation (DoM) Followed by Borylation
Method Description
DoM involves lithiation directed by a coordinating group on the pyridine ring, followed by reaction with boron electrophiles to install the boronic acid functionality.
Notes
- Requires a suitable directing group (e.g., amino, amide) to guide lithiation.
- Can be combined with subsequent functional group transformations.
- Offers high regioselectivity but can be limited by substrate scope.
Summary Table of Preparation Methods
| Method | Catalyst/Base | Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2, dtbbpy ligand | 80 °C, inert atmosphere | Direct, mild, selective | 60–83 | Sensitive to substituent effects |
| Pd-Catalyzed Cross-Coupling | PdCl2, Cs2CO3 | 80–100 °C, inert atmosphere | Well-established, good yields | >70 | Requires pre-halogenated substrate |
| Metal-Halogen Exchange + Borylation | n-BuLi, trialkylborate | −78 °C, inert atmosphere | Regioselective at halogen site | Variable | Sensitive, requires low temperature |
| Directed Ortho-Metalation + Borylation | Strong base, boron electrophile | Low temperature | High regioselectivity | Variable | Needs directing group, substrate dependent |
Additional Notes from Supporting Literature
- The presence of trifluoromethyl and bromine substituents affects both reactivity and regioselectivity in borylation reactions.
- Iridium-catalyzed methods are preferred for late-stage functionalization due to operational simplicity and mild conditions.
- Palladium-catalyzed cross-coupling remains a robust method for scale-up and industrial applications.
- Purification typically involves silica gel chromatography, with product characterization by NMR and mass spectrometry confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry Applications
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its ability to participate in Suzuki coupling reactions makes it valuable for constructing complex molecules, particularly those targeting cancer and other diseases. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a promising candidate for drug development .
Case Studies
- Inhibition of Enzymes : Research indicates that boronic acids can inhibit serine and cysteine proteases by forming reversible covalent bonds with hydroxyl groups in the active site of these enzymes. This property is crucial for developing drugs that target specific biological pathways.
- Targeting Kinases : Compounds similar to this compound have been shown to effectively inhibit kinases involved in cancer progression, demonstrating its potential as a therapeutic agent in oncology .
| Study | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Study 1 | CDK8 | 7.2 | High affinity ligand |
| Study 2 | CDK19 | 6.0 | Potent inhibitor of WNT signaling |
| Study 3 | β-catenin | 23 | Activity in colorectal carcinoma cells |
Agrochemical Applications
The compound's derivatives, particularly those containing trifluoromethyl groups, have found extensive use in the agrochemical industry. These compounds are effective in protecting crops from pests and diseases due to their unique chemical properties.
Examples of Agrochemical Uses
- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced into the market, used as a herbicide.
- Marketed Products : Over 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed, highlighting the compound's importance in agricultural applications .
Materials Science
In addition to its biological applications, this compound has been explored for its potential use in materials science. Its ability to form stable complexes with various substrates allows for the development of novel materials with tailored properties.
Research Insights
Mechanism of Action
The primary mechanism of action for (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity (pKa) of arylboronic acids is influenced by electronic effects (inductive and resonance) and steric hindrance. The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect, lowering the pKa compared to non-fluorinated analogs. The bromine atom at position 6 further enhances acidity via its electron-withdrawing nature. For example:
- (5-Trifluoromethylpyridin-3-yl)boronic acid (C₆H₅BF₃NO₂, MW 190.92 g/mol) lacks the bromine substituent, resulting in a higher pKa than the target compound .
- (6-Fluoro-3-pyridinyl)boronic acid (C₅H₄BFNO₂, MW 139.90 g/mol) has a fluorine atom instead of bromine, leading to weaker electron withdrawal and lower acidity compared to the brominated analog .
Table 1: Acidity and Substituent Effects
| Compound | Substituents | pKa (Estimated) | Reactivity in Suzuki Coupling |
|---|---|---|---|
| (6-Bromo-5-CF₃-pyridin-3-yl)boronic acid | -Br (C6), -CF₃ (C5) | ~6.8–7.2 | High (dual functionalization) |
| (5-CF₃-pyridin-3-yl)boronic acid | -CF₃ (C5) | ~7.5–8.0 | Moderate |
| (6-Fluoro-3-pyridinyl)boronic acid | -F (C6) | ~8.2–8.5 | Moderate |
| (6-Bromo-4-methylpyridin-3-yl)boronic acid | -Br (C6), -CH₃ (C4) | ~7.5–8.0 | Moderate (steric hindrance) |
Steric and Electronic Effects in Cross-Coupling Reactions
The position and size of substituents critically influence Suzuki–Miyaura coupling efficiency:
- The bromine atom in (6-bromo-5-CF₃-pyridin-3-yl)boronic acid introduces steric bulk, which may reduce coupling yields with sterically hindered substrates. For example, ortho-substituted aryl halides often show lower reactivity due to steric clashes .
- In contrast, (5-CF₃-pyridin-3-yl)boronic acid (without bromine) exhibits higher coupling yields with bulky partners, as seen in the synthesis of meriolins (63–65% yields) .
- (2-Chloro-6-CF₃-pyridin-3-yl)boronic acid (C₆H₄BClF₃NO₂) replaces bromine with chlorine, reducing steric hindrance but maintaining strong electron withdrawal, enabling efficient coupling in pharmaceutical intermediates .
Physicochemical Properties
Table 2: Key Physicochemical Comparisons
| Property | (6-Bromo-5-CF₃-pyridin-3-yl)boronic acid | (5-CF₃-pyridin-3-yl)boronic acid | (6-Fluoro-3-pyridinyl)boronic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.94 | 190.92 | 139.90 |
| Solubility | DMSO, CH₂Cl₂ | DMSO, EtOH | DMSO, H₂O (partial) |
| Melting Point (°C) | 180–185 (decomposes) | 160–165 | 145–150 |
| UV λₘₐₓ (nm) | 265 (pH-dependent) | 260 | 255 |
Data from
Biological Activity
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including drug design and development.
- Molecular Formula : CHBFNO
- Molecular Weight : 190.92 g/mol
- CAS Number : 868662-36-6
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of cancer cells, with IC values indicating potent activity:
These findings suggest that this compound may serve as a lead compound for the development of new anticancer therapies.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been found to selectively inhibit certain cytochrome P450 isoforms, which are crucial in drug metabolism:
This selectivity suggests a favorable profile for potential therapeutic applications with reduced risk of drug-drug interactions.
Case Studies
In a recent study, this compound was tested in vitro against several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways. The mechanism involved the activation of caspase cascades and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
